molecular formula C23H16ClN3O5 B12598488 N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide CAS No. 648909-34-6

N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide

Cat. No.: B12598488
CAS No.: 648909-34-6
M. Wt: 449.8 g/mol
InChI Key: FZHMZDHJRJBNTR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide is a complex organic compound that features an anthracene moiety, a chloro group, and two nitro groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under controlled conditions, often using amide coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide exerts its effects is largely dependent on its chemical structure:

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide is unique due to the combination of its anthracene moiety with chloro and nitro groups, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other anthracene derivatives, making it a compound of interest for further research .

Properties

CAS No.

648909-34-6

Molecular Formula

C23H16ClN3O5

Molecular Weight

449.8 g/mol

IUPAC Name

N-[(1S)-1-anthracen-9-ylethyl]-4-chloro-3,5-dinitrobenzamide

InChI

InChI=1S/C23H16ClN3O5/c1-13(21-17-8-4-2-6-14(17)10-15-7-3-5-9-18(15)21)25-23(28)16-11-19(26(29)30)22(24)20(12-16)27(31)32/h2-13H,1H3,(H,25,28)/t13-/m0/s1

InChI Key

FZHMZDHJRJBNTR-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)NC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])Cl)[N+](=O)[O-]

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)NC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.